

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-Novel-Cyclopropenone-Derivatives

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Compound of Interest

Compound Name: 2-Cyclopropen-1-one

Cat. No.: B1201612

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Cyclopropenones--a-class-of-organic-compounds-featuring-a-highly-strained--three-membered-ring-with-a-carbonyl-group--are-of-significant-interest-in-synthetic-organic-chemistry.-Their-unique-structure--combining-ring-strain-with-the-electron-withdrawing-nature-of-the-carbonyl-group--results-in-remarkable-reactivity--making-them-versatile-building-blocks-for-complex-organic-molecules.-Cyclopropenone-derivatives-have-shown-considerable-potential-in-medicinal-chemistry--with-applications-in-treating-various-diseases--including-triple-negative-breast-cancer--melanoma--and-alopecia-areata.[1]-The-diphenylcyclopropenone-(DPCP)-analogue--for-instance--has-been-approved-for-the-treatment-of-alopecia-areata.[1]-This-guide-provides-a-comprehensive-overview-of-the-synthesis-and-characterization-of-novel-cyclopropenone-derivatives--offering-detailed-methodologies-and-data-presentation-for-researchers-in-the-field.

-Synthesis-of-Cyclopropenone-Derivatives

The-synthesis-of-the-cyclopropenone-scaffold-is-challenging-due-to-its-inherent-ring-strain.-Various-methods-have-been-developed--each-with-its-advantages-and-limitations.

-Established-Synthetic-Routes

-Hydrolysis-of-Halogenated-Cyclopropenes--The-first-synthesis-of-cyclopropanone-involved-the-hydrolysis-of-a-mixture-of-3-3-dichlorocyclopropene-and-1-3-dichlorocyclopropene.[2]-This-method--while-foundational--can-be-adapted-for-the-preparation-of-labeled-and-deuterated-cyclopropanones.[2] -Ketal-Hydrolysis--A-more-convenient-method-involves-the-hydrolysis-of-cyclopropanone-acetals--such-as-3-3-dimethoxycyclopropene--using-an-acid-catalyst.[2][3]-This-approach-is-often-preferred-for-its-milder-conditions-and-higher-yields. -From-Cyclopropenyl-Ketenes-or-Carbinols--Traditional-methods-also-include-the-thermal-or-photochemical-decomposition-of-cyclopropenyl-ketenes-or-cyclopropenyl-carbinols.-However--these-methods-can-be-plagued-by-low-yields-and-selectivity-issues.

-Modern-Synthetic-Methodologies

Recent-advances-have-focused-on-transition-metal-catalyzed-reactions-and-other-novel-approaches-to-improve-efficiency-and-substrate-scope.

-Transition-Metal-Catalysis--Palladium-catalyzed-reactions-using-cyclopropenyl-boronates-or-triflates-and-cycloaddition-of-alkynes-with-carbon-monoxide-in-the-presence-of-a-transition-metal-catalyst-are-among-the-more-recent-and-efficient-strategies. -[2+1]-Cycloaddition--The-cycloaddition-between-an-alkyne-and-a-carbene--often-generated-from-the-decomposition-of-diazo-compounds--is-a-common-method-for-preparing-a-variety-of-substituted-cyclopropenes--which-can-then-be-converted-to-cyclopropanones.[4] -Lewis-Acid-Catalysis--Boron-trifluoride-(BF₃)-has-been-effectively-used-as-a-Lewis-acid-in-ether-to-synthesize-substituted-cyclopropanones-in-moderate-to-excellent-yields.[3]

-Table-1--Comparison-of-Selected-Synthetic-Methods-for-Cyclopropanone-Derivatives

-Method	-Starting-Materials	-Key-Reagents/Catalysts	-Yields	-Advantages	-Limitations
-Ketal-Hydrolysis	-3-3-dimethoxycyclopropene	-Sulfuric-acid	-88-94%	-High-yield--convenient	-Requires-synthesis-of-the-ketal-precursor
-From-Perchlorocyclopropene	-Perchlorocycloprop-1-ene	-1.-- (C ₄ H ₉) ₃ SnH- -2.--H ₂ O	-Not-specified	-Access-to-parent-cyclopropenone	-Use-of-toxic-tin-reagent
-Lewis-Acid-Catalysis	-Substituted-dioxaspiro-octene-derivatives	-BF ₃ --Et ₂ O	-Moderate-to-excellent	-Good-yields-for-substituted-derivatives	-Substrate-specific
-Bromination/Elimination	-1-phenyl-2-butanone	-Bromine--Et ₃ N	-45%	-Direct-synthesis-of-substituted-cyclopropenones	-Moderate-yield
-Transition-Metal-Catalysis	-Alkynes--Carbon-Monoxide	-Transition-metal-catalyst	-Varies	-High-efficiency-and-selectivity	-Requires-specialized-catalysts

-Experimental-Protocols

-Protocol-1--Synthesis-of-Cyclopropenone-via-Ketal-Hydrolysis

This-protocol-is-adapted-from-the-procedure-described-by-Baucom-and-Butler.[2]

-Materials

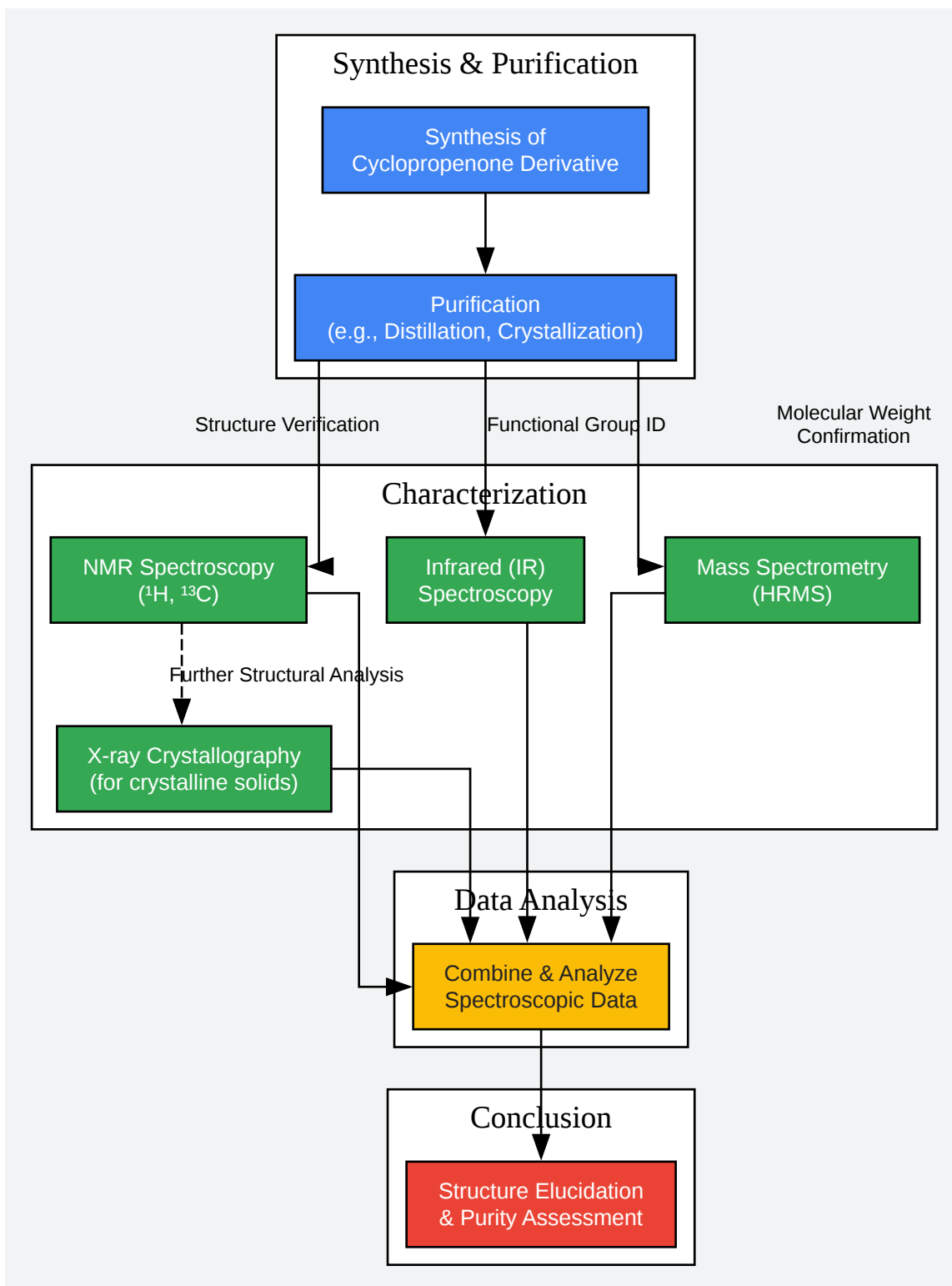
- -3-3-dimethoxycyclopropene
- -Dichloromethane-(CH₂Cl₂)
- -Concentrated-sulfuric-acid-(H₂SO₄)
- -Anhydrous-sodium-sulfate-(Na₂SO₄)
- -Water-(H₂O)

-Procedure

- -A-solution-of-3.0-g-(0.030-mole)-of-3-3-dimethoxycyclopropene-in-30-ml-of-dichloromethane-is-cooled-to-0°C.
- -5-ml-of-cold-water-containing-3-drops-of-concentrated-sulfuric-acid-is-added-dropwise-to-the-stirred-solution.
- -The-reaction-mixture-is-stirred-at-0°C-for-an-additional-3-hours.
- -30-g-of-anhydrous-sodium-sulfate-is-added-in-portions-to-the-0°C-solution-with-stirring.
- -The-drying-agent-is-removed-by-filtration--and-the-solvent-is-evaporated-at-50–80-mm-with-a-water-bath-maintained-at-0–10°C.
- -The-residue-is-distilled-at-1–2-mm-at-a-water-bath-temperature-of-10°C-to-yield-cyclopropenone-as-a-white-solid.

-Purification The-distilled-cyclopropenone-can-be-further-purified-by-crystallization-from-3-volumes-of-ethyl-ether-at--60°C.[2]

-Protocol-2--General-Characterization-Workflow



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Caption: General workflow for the synthesis, purification, and characterization of cyclopropenone derivatives.

-Characterization-of-Cyclopropenone-Derivatives

A combination of spectroscopic techniques is essential for the unambiguous characterization of novel cyclopropenone derivatives.

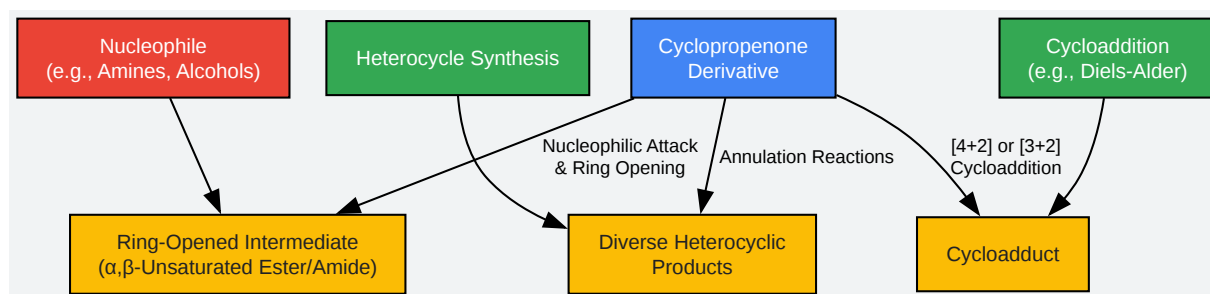
-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy-- ^1H -and- ^{13}C -NMR-are-fundamental-for-determining-the-carbon-skeleton-and-the-environment-of-protons. -Infrared-(IR)-Spectroscopy--IR-spectroscopy-is-crucial-for-identifying-the-characteristic-carbonyl-(C=O)-stretch-of-the-cyclopropenone-ring. -Mass-Spectrometry-(MS)--High-resolution-mass-spectrometry-(HRMS)-is-used-to-determine-the-exact-molecular-weight-and-elemental-composition. -X-ray-Crystallography--For-crystalline-derivatives--single-crystal-X-ray-crystallography-provides-definitive-proof-of-the-three-dimensional-structure.

-Table-2--Typical-Spectroscopic-Data-for-the-Parent-Cyclopropenone

-Technique	-Observed-Value	-Interpretation
- ^1H -NMR-(CDCl_3)	- δ -9.1-ppm-(s,-2H)	-Equivalent-vinyl-protons-on-the-three-membered-ring
- ^{13}C -NMR-(CDCl_3)	- δ -150.0-(C=O),-115.0-(C=C)-ppm	-Carbonyl-carbon-and-olefinic-carbons
-IR-(neat)	- ν -1840,-1640- cm^{-1}	-Characteristic-C=O-and-C=C-stretching-vibrations
-Melting-Point	---29-to--28- $^{\circ}\text{C}$	-Physical-property-of-the-pure-compound[2]
-Boiling-Point	-26- $^{\circ}\text{C}$ -at-0.46-mm	-Physical-property-of-the-pure-compound[2]

-Reaction-Mechanisms-and-Pathways

The reactivity of cyclopropenones is diverse--enabling their use in the synthesis of a wide range of compounds--including heterocycles.[3][5]-They can undergo ring-opening reactions--cycloadditions--and reactions with nucleophiles and electrophiles.[5]



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Caption: Key reaction pathways of cyclopropenone derivatives.

-Conclusion

The synthesis and characterization of novel cyclopropenone derivatives remain a vibrant area of chemical research. The development of more efficient and selective synthetic methods--coupled with advanced characterization techniques--is paving the way for the discovery of new derivatives with significant biological activities. This guide provides a foundational understanding of the core principles and practical aspects of working with these fascinating molecules--serving as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

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